2-(Thiophen-2-YL)nicotinic acid

Vue d'ensemble

Description

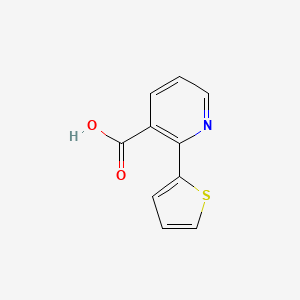

2-(Thiophen-2-YL)nicotinic acid is a heterocyclic compound that combines the structural features of thiophene and nicotinic acid. Thiophene is a sulfur-containing five-membered aromatic ring, while nicotinic acid, also known as niacin, is a form of vitamin B3. The fusion of these two structures results in a compound with unique chemical and biological properties, making it a subject of interest in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-YL)nicotinic acid typically involves the condensation of thiophene derivatives with nicotinic acid or its precursors. One common method is the modification of natural products and the active substructure splicing method, where the nitrogen-containing heterocycle nicotinic acid is spliced with the sulfur-containing heterocycle thiophene . The structures of the target compounds are identified through techniques such as 1H NMR, 13C NMR, and HRMS spectra .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Thiophen-2-YL)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and nicotinic acid moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

2-(Thiophen-2-YL)nicotinic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(Thiophen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic the activity of nicotinic acid, interacting with nicotinic acid receptors and influencing metabolic processes. The thiophene moiety may also contribute to its biological activity by interacting with enzymes and other proteins, potentially inhibiting their function or altering their activity .

Comparaison Avec Des Composés Similaires

Thiophene-2-carboxylic acid: Similar in structure but lacks the nicotinic acid moiety.

Nicotinic acid: Lacks the thiophene ring but shares the nicotinic acid structure.

2-(Furan-2-YL)nicotinic acid: Similar structure but with a furan ring instead of thiophene.

Uniqueness: 2-(Thiophen-2-YL)nicotinic acid is unique due to the combination of the thiophene and nicotinic acid structures. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds .

Activité Biologique

2-(Thiophen-2-YL)nicotinic acid is a heterocyclic compound that integrates the structural features of thiophene and nicotinic acid. Its unique chemical properties have garnered attention in medicinal chemistry, particularly for its potential biological activities, including antifungal and antibacterial effects. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring attached to the second position of the pyridine ring, which contributes to its stability and reactivity. The presence of both the thiophene moiety and the carboxylic acid group enhances its biological interactions due to the electron-rich nature of thiophene.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. A study on N-(thiophen-2-yl)nicotinamide derivatives demonstrated their effectiveness against Pseudoperonospora cubensis, a pathogen causing cucumber downy mildew. Notably, compound 4f showed an EC50 value of 1.96 mg/L, outperforming commercial fungicides like diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . This suggests that modifications to the structure of this compound could enhance its efficacy as an antifungal agent.

Antibacterial Activity

In addition to antifungal properties, this compound has been investigated for antibacterial activity. A recent study synthesized butyl 2-bromoisonicotinate, which displayed effectiveness against Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase Escherichia coli strains . The synthesis involved Fischer esterification followed by arylation, resulting in compounds with promising antibacterial characteristics.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may disrupt fungal cell wall synthesis or interfere with metabolic pathways in pathogens. The thiophene ring's electron-rich nature likely plays a critical role in these interactions .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Thiophen-2-yl)nicotinic acid | Thiophene at the fourth position of the pyridine ring | Potentially different biological activity profile |

| 6-(Thiophen-2-yl)nicotinamide | Contains an amide group instead of a carboxylic acid | May exhibit different solubility and stability |

| N-(Thiophen-2-yl)nicotinamide | Amide derivative with potential enhanced bioactivity | Focus on nitrogen-containing heterocycles |

| 2-Aminonicotinic Acid | Amino group at the second position | Different pharmacological properties due to amino group |

This table highlights how variations in functional groups and positions can lead to distinct biological activities and applications.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:

- Fungicidal Activity Study : In vivo bioassays indicated that specific derivatives exhibited superior fungicidal activity compared to standard treatments, making them promising candidates for drug development .

- Antibacterial Evaluation : The antibacterial efficacy of synthesized derivatives against resistant strains underscores their potential as therapeutic agents in treating difficult infections .

- Molecular Docking Studies : In silico studies have shown that these compounds can effectively bind to target proteins involved in pathogen metabolism, suggesting a rational approach for further structural optimization .

Propriétés

IUPAC Name |

2-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDQFAWTSUPIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406256 | |

| Record name | 2-thiophen-2-ylpyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893723-52-9 | |

| Record name | 2-thiophen-2-ylpyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.